1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group attached to a propane backbone, which is further linked to two 1-methylpiperidinium groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) typically involves multiple steps. One common method includes the reaction of 3-benzyloxy-1,2-propanediol with appropriate reagents to introduce the piperidinium groups. The reaction conditions often involve the use of acid catalysts to facilitate the etherification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group may facilitate binding to specific receptors or enzymes, while the piperidinium groups can enhance the compound’s solubility and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) can be compared with similar compounds such as:
3-benzyloxy-1,2-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure with only one benzyloxy group.
1-benzylglycerol: Another related compound with a benzyloxy group attached to a glycerol backbone.
1,3-diphenylpropane: A structurally similar compound with phenyl groups instead of piperidinium groups.
The uniqueness of 1,1’-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium) lies in its combination of benzyloxy and piperidinium groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
687128-65-0 |
---|---|
Molekularformel |
C22H38N2O+2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-methyl-1-[3-(1-methylpiperidin-1-ium-1-yl)-2-phenylmethoxypropyl]piperidin-1-ium |
InChI |
InChI=1S/C22H38N2O/c1-23(14-8-4-9-15-23)18-22(19-24(2)16-10-5-11-17-24)25-20-21-12-6-3-7-13-21/h3,6-7,12-13,22H,4-5,8-11,14-20H2,1-2H3/q+2 |
InChI-Schlüssel |
DXDXEYWZYUHFKI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)CC(C[N+]2(CCCCC2)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.